molecular formula C22H19F2N5O2 B2754693 N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941973-47-3

N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No. B2754693
CAS RN: 941973-47-3
M. Wt: 423.424
InChI Key: CQVQGYQXHVEVCA-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19F2N5O2 and its molecular weight is 423.424. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Pyrazole-acetamide derivatives, including those with specific substituents such as difluorophenyl and dimethylphenyl groups, are synthesized and characterized through techniques like infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS). These compounds are utilized in forming coordination complexes with metals like Co(II) and Cu(II), which are then analyzed for their structural and bonding characteristics via elemental analysis and single crystal X-ray crystallography (Chkirate et al., 2019).

Antioxidant Activity

  • The antioxidant properties of pyrazole-acetamide derivatives are investigated using in vitro methods like 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) assays. These studies reveal that such compounds exhibit significant antioxidant activities, suggesting their potential use in preventing oxidative stress-related diseases (Chkirate et al., 2019).

Radioligand Development for PET Imaging

  • Pyrazole-acetamide derivatives are also pivotal in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET), indicating their significance in neuroinflammation and neurodegenerative disease research (Dollé et al., 2008).

Molecular Docking and Screening

  • These compounds are subjected to in silico molecular docking screenings towards various target proteins to evaluate their potential as therapeutic agents. Their interactions with target proteins demonstrate moderate to good binding energies, indicating their potential in drug discovery for treating various conditions (Flefel et al., 2018).

Antimicrobial Activity

  • Pyrazole-acetamide derivatives have been tested for their antimicrobial properties against a range of bacterial and fungal pathogens. The studies involve synthesizing various heterocyclic compounds incorporating the pyrazole-acetamide moiety and evaluating their effectiveness in inhibiting microbial growth (Bondock et al., 2008).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2/c1-12-4-6-16(8-13(12)2)29-21-17(10-25-29)14(3)27-28(22(21)31)11-20(30)26-19-7-5-15(23)9-18(19)24/h4-10H,11H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVQGYQXHVEVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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